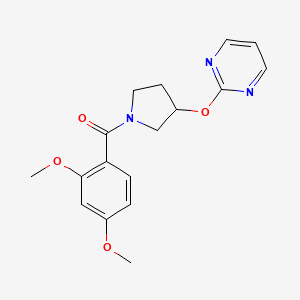![molecular formula C16H13NO4S B2856008 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 41335-63-1](/img/structure/B2856008.png)
2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one, also known as MPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTB is a benzothiazolone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in the regulation of acid-base balance and ion transport. 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has also been reported to inhibit the activity of β-glucuronidase, which is involved in the metabolism of drugs and xenobiotics. In addition, 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of the immune response. 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various enzymes and pathogens, which makes it a promising candidate for the development of novel drugs. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. One limitation is its low solubility in water, which can limit its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful evaluation before its use in vivo.
未来方向
There are several future directions for the study of 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one. One direction is the development of 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one-based drugs for the treatment of various diseases, including cancer, viral infections, and bacterial infections. Another direction is the synthesis of novel materials based on 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one, which can have potential applications in catalysis, sensing, and drug delivery. Furthermore, the elucidation of the mechanism of action of 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one and its physiological effects can provide insights into the development of new therapeutic targets and the optimization of drug design.
Conclusion:
In conclusion, 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one can lead to the development of novel drugs and materials with potential applications in various fields.
合成方法
2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one can be synthesized using different methods, including the reaction of 2-aminobenzenethiol with 4-methylacetophenone in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-aminobenzenethiol with 4-methylacetophenone in the presence of sodium hydroxide and acetic acid. The synthesis of 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has also been reported using a one-pot reaction of 2-aminobenzenethiol, 4-methylacetophenone, and carbon disulfide in the presence of potassium hydroxide.
科学研究应用
2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In biochemistry, 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, β-glucuronidase, and acetylcholinesterase. In materials science, 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and polymers.
属性
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-6-8-12(9-7-11)14(18)10-17-16(19)13-4-2-3-5-15(13)22(17,20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFJEUOLFWDDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide](/img/structure/B2855927.png)

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)

![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)



![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)
